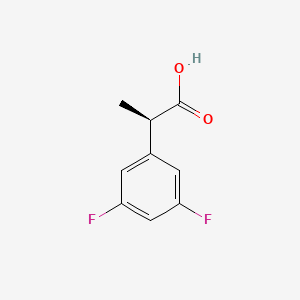

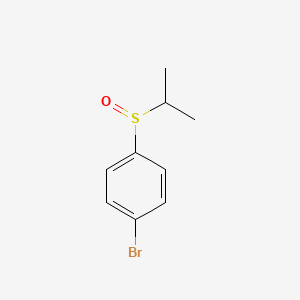

(2R)-2-(3,5-Difluorophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-2-(3,5-Difluorophenyl)propanoic acid” is a fluorinated derivative of ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of various conditions such as pain, fever, and inflammation. It has a CAS Number of 1630642-90-8 .

Chemical Reactions Analysis

Thermogravimetric analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes . This measurement provides information about physical phenomena, such as phase transitions, absorption, adsorption, and desorption; as well as chemical phenomena including chemisorptions, thermal decomposition, and solid-gas reactions .

Aplicaciones Científicas De Investigación

Sorption of Phenoxy Herbicides

Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals. The study highlighted that soil organic matter and iron oxides are significant sorbents for these herbicides. They also emphasized the role of soil parameters such as pH, soil organic carbon content, and oxalate extractable iron in rationalizing the sorption of 2,4-D (Werner, Garratt, & Pigott, 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, shedding light on degradation pathways, half-lives of precursors, and the potential of defluorination. The review emphasized the significance of understanding the environmental fate and effects of these precursors and their links to perfluoroalkyl carboxylic acids and sulfonic acids (Liu & Mejia Avendaño, 2013).

Extraction and Environmental Fate

Reactive Extraction of Carboxylic Acids

Djas and Henczka (2018) reviewed the applications of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions. The study highlighted the efficiency of supercritical CO2 in the reactive extraction process, offering an environmentally friendly and non-polluting alternative (Djas & Henczka, 2018).

Bioaccumulation of PFCAs

Conder et al. (2008) critically reviewed the bioaccumulation potential of perfluorinated acids, including perfluorinated carboxylates and sulfonates. The review provided insights into the bioaccumulation behavior relative to the fluorinated carbon chain length and emphasized the need for further research on the bioaccumulation potential of perfluorinated acids with longer fluorinated carbon chains (Conder et al., 2008).

Developmental Toxicity and Global Trends

Developmental Toxicity of Perfluoroalkyl Acids

Lau, Butenhoff, and Rogers (2004) reviewed the developmental toxicity of perfluoroalkyl acids and their derivatives, emphasizing the relevance of recent postnatal studies on developmental and reproductive indices to human health risk. The review also suggested avenues for further research to support the risk assessment of these compounds (Lau, Butenhoff, & Rogers, 2004).

Scientometric Review of 2,4-D Herbicide Toxicity

Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review of the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), summarizing global trends and identifying gaps in research. The review provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity, offering a quantitative visualization of the field's development (Zuanazzi, Ghisi, & Oliveira, 2020).

Propiedades

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-5H,1H3,(H,12,13)/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZLGSOLBOLYJW-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(3,5-Difluorophenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2468283.png)

![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)

![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)

![2-(2-chloro-6-fluorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2468293.png)

![3-(4-bromophenyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2468297.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)